molecular formula C14H9N3O4 B5060498 2-(6-Methylpyridin-2-yl)-5-nitroisoindole-1,3-dione

2-(6-Methylpyridin-2-yl)-5-nitroisoindole-1,3-dione

Cat. No.: B5060498
M. Wt: 283.24 g/mol
InChI Key: YOQWGPXWNZTMTF-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)-5-nitroisoindole-1,3-dione: is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 6-position and a nitro group at the 5-position of an isoindole-1,3-dione core

Properties

IUPAC Name

2-(6-methylpyridin-2-yl)-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c1-8-3-2-4-12(15-8)16-13(18)10-6-5-9(17(20)21)7-11(10)14(16)19/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQWGPXWNZTMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(6-Methylpyridin-2-yl)-5-nitroisoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming corresponding aldehydes or carboxylic acids.
  • Reduction:

    • The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
  • Substitution:

    • The compound can participate in various substitution reactions, particularly at the nitro group or the pyridine ring, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or other reducing agents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology and Medicine:

    Pharmacology: The compound and its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Research is ongoing to explore its potential as a drug candidate.

Industry:

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)-5-nitroisoindole-1,3-dione depends on its application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in microbial growth or cancer cell proliferation.

    Catalysis: As a ligand, it can coordinate with metal centers, facilitating catalytic cycles in organic transformations.

Comparison with Similar Compounds

Uniqueness:

    Functional Groups: The presence of both a nitro group and a pyridine ring in 2-(6-Methylpyridin-2-yl)-5-nitroisoindole-1,3-dione provides unique reactivity and potential for diverse applications.

    Versatility: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

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